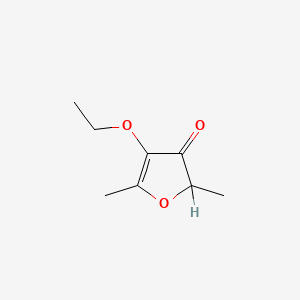

2,5-Dimethyl-4-ethoxy-3(2H)-furanone

Description

Furanones are a class of five-membered heterocyclic compounds containing an oxygen atom and a carbonyl group. foreverest.net Depending on the position of the carbonyl group, they are generally classified as 3(2H)-furanones or 2(5H)-furanones. foreverest.net 2,5-Dimethyl-4-ethoxy-3(2H)-furanone, the subject of this article, belongs to the 3(2H)-furanone subclass. It is structurally related to the well-known flavor compound 4-hydroxy-2,5-dimethyl-3(2H)-furanone, commonly known as Furaneol (B68789) or strawberry furanone. wikipedia.orgperfumerflavorist.com The distinction lies in the substitution at the 4-position, where an ethoxy group (-OCH2CH3) replaces the hydroxyl group (-OH) found in Furaneol. This structural modification significantly influences its sensory properties, lending it a character that combines the candy-like notes of Furaneol with a distinct strawberry profile, free of cooked overtones. perfumerflavorist.com

Structure

3D Structure

Properties

IUPAC Name |

4-ethoxy-2,5-dimethylfuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c1-4-10-8-6(3)11-5(2)7(8)9/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AILFSZXBRNLVHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(OC(C1=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20867137 | |

| Record name | 4-Ethoxy-2,5-dimethylfuran-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20867137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Almost colourless solid / strawberry aroma | |

| Record name | 2,5-Dimethyl-4-ethoxy-3(2H)-furanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2247/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Practically insoluble or insoluble, Soluble (in ethanol) | |

| Record name | 2,5-Dimethyl-4-ethoxy-3(2H)-furanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2247/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

65330-49-6 | |

| Record name | 4-Ethoxy-2,5-dimethyl-3(2H)-furanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65330-49-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dimethyl-4-ethoxy-3(2H)-furanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065330496 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Ethoxy-2,5-dimethylfuran-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20867137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethoxy-2,5-dimethylfuran-3(2H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.711 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-DIMETHYL-4-ETHOXY-3(2H)-FURANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XQ599P1UOI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,5-Dimethyl-4-ethoxy-3(2H)-furanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032232 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Occurrence and Natural Formation Pathways of Furanone Compounds

Distribution of 2,5-Dimethyl-4-ethoxy-3(2H)-furanone and Related Furanones in Natural Matrices

While 2,5-Dimethyl-4-ethoxy-3(2H)-furanone is recognized as a significant flavoring agent, often referred to as strawberry ethyl ether, its presence as a naturally occurring compound in food matrices is not well-documented in scientific literature. perfumerflavorist.comulprospector.comnih.govthegoodscentscompany.com In contrast, its analog, 2,5-Dimethyl-4-hydroxy-3(2H)-furanone (DMHF), is a well-established natural flavor constituent in a variety of fruits and food systems. mdpi.com

Presence in Fruits and Food Systems (e.g., Strawberry, Pineapple)

DMHF and its metabolites, such as 2,5-dimethyl-4-methoxy-3(2H)-furanone (DMMF) and various glucosides, have been identified in a wide array of fruits. mdpi.com Notably, it is a key aroma compound in strawberries and pineapples. mdpi.comnih.gov Its presence has also been confirmed in raspberries, tomatoes, kiwis, lychees, and snake fruit. mdpi.com The concentration of these furanones can vary significantly depending on the fruit variety and stage of ripeness.

Occurrence of 2,5-Dimethyl-4-hydroxy-3(2H)-furanone (DMHF) in Various Fruits

| Fruit | Compound Detected | Reference |

|---|---|---|

| Strawberry | DMHF, DMMF, DMHF-glucoside | mdpi.comnih.gov |

| Pineapple | DMHF | mdpi.comnih.gov |

| Raspberry | DMHF | mdpi.com |

| Tomato | DMHF | mdpi.comnih.gov |

| Kiwi | DMHF | mdpi.com |

| Lychee | DMHF | mdpi.com |

| Snake Fruit | DMHF | mdpi.com |

Identification in Thermally Processed Foods

Furanones, including DMHF, are significant contributors to the aroma of thermally processed foods. nih.gov Their formation is primarily attributed to the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating. nih.govnih.gov This reaction is responsible for the desirable flavors and browning in a wide variety of cooked foods. DMHF has been identified in numerous processed foods, contributing to their characteristic sweet and caramel-like aromas. mdpi.comresearchgate.net The formation of these compounds is also observed during the fermentation process of certain foods and beverages, such as soy sauce and beer. nih.govnih.govresearchgate.net

Biosynthetic Routes to Furanone Structures in Biological Systems

The biosynthesis of furanones has been a subject of extensive research, particularly focusing on DMHF in plants and microorganisms.

Enzymatic Pathways in Plants and Microorganisms

In fruits, DMHF is synthesized through a series of enzymatic steps. mdpi.comresearchgate.net The primary precursor for the biosynthesis of DMHF in strawberries has been identified as D-fructose-1,6-diphosphate. mdpi.comnih.gov This precursor undergoes a series of enzymatic transformations to yield the final furanone structure.

Microorganisms, such as the yeast Zygosaccharomyces rouxii, are also capable of producing DMHF. nih.gov Studies have shown that in yeast, the formation of DMHF also proceeds from D-fructose-1,6-bisphosphate, indicating a conserved biosynthetic origin across different biological systems. nih.gov Fermentation processes, for instance in the production of beer, can lead to the formation of DMHF and related furanones by yeast, likely from Maillard reaction intermediates. researchgate.net

Characterization of Key Enzymes Involved in Furanone Biogenesis (e.g., Glucosyltransferases, Oxidoreductases)

Several key enzymes involved in the biosynthesis of DMHF have been identified and characterized. A crucial final step in the biosynthesis of DMHF in strawberries is catalyzed by an enone oxidoreductase . nih.govcnif.cn This enzyme, belonging to the family of oxidoreductases, facilitates the reduction of a precursor molecule to form DMHF. nih.gov

Glucosyltransferases are another important class of enzymes in the metabolism of furanones in plants. nih.gov These enzymes are responsible for the glucosylation of DMHF, a process that involves the attachment of a glucose molecule. nih.gov This modification can affect the stability and sensory properties of the furanone.

Key Enzymes in the Biosynthesis and Metabolism of DMHF

| Enzyme Class | Function | Biological System | Reference |

|---|---|---|---|

| Enone Oxidoreductase | Catalyzes the final step in DMHF biosynthesis | Plants (e.g., Strawberry) | nih.govcnif.cn |

| Glucosyltransferase | Glucosylation of DMHF | Plants | nih.gov |

Non-Enzymatic Formation Mechanisms of Furanones

Beyond enzymatic pathways, furanones can also be formed through non-enzymatic reactions, most notably the Maillard reaction. nih.gov This process is fundamental to the flavor development in cooked foods. The reaction between pentose (B10789219) sugars and amino acids, for example, has been shown to produce DMHF and related furanones. researchgate.net Another non-enzymatic pathway involves the condensation of acetaldehyde (B116499) under oxidative conditions, which can lead to the formation of certain furanone structures. nih.gov

While the natural occurrence and biosynthesis of 2,5-Dimethyl-4-ethoxy-3(2H)-furanone remain to be fully elucidated, the extensive knowledge of its hydroxy analog provides a robust framework for understanding the chemistry and formation of this important class of flavor compounds.

Maillard Reaction Pathways Leading to Furanone Compounds (e.g., from Methylglyoxal (B44143) and Sugars)

The formation of 2,5-dimethyl-4-hydroxy-3(2H)-furanone (DMHF), the precursor to 2,5-Dimethyl-4-ethoxy-3(2H)-furanone, is a well-documented outcome of the Maillard reaction. mdpi.com This non-enzymatic browning reaction is initiated by the condensation of a reducing sugar's carbonyl group with the amino group of an amino acid, peptide, or protein. nih.govsandiego.edu The reaction proceeds through several stages, ultimately producing a wide array of compounds, including flavor-active furanones.

Key pathways leading to the furanone core structure involve both intact sugar skeletons and sugar fragmentation products. researchgate.net One significant pathway involves the degradation of hexose (B10828440) or pentose sugars into highly reactive intermediates. acs.org For instance, glucose can be cleaved to form intermediates like methylglyoxal (MG) and 1-hydroxy-2-propanone, which then react to generate DMHF. acs.org MG, a reactive α-dicarbonyl compound, plays a crucial role as a precursor for many aroma compounds formed during the Maillard reaction. acs.orgrsc.org It can undergo a Cannizzaro reaction to form precursors that lead to DMHF, or it can participate in Strecker degradation with amino acids to form other flavor molecules. researchgate.netacs.org

Alternatively, furanones can be formed from the intact carbon skeleton of a sugar. researchgate.net For example, hexoses can form DMHF through an acetylformoin reduction pathway. acs.org Pentose sugars like xylose and ribose typically form 4-hydroxy-5-methyl-3(2H)-furanone (norfuraneol), but in the presence of amino acids such as glycine (B1666218) or alanine (B10760859), they can also yield DMHF. acs.orgimreblank.ch This occurs through a chain elongation of the intermediate 1-deoxypentosone by incorporating Strecker aldehydes (like formaldehyde (B43269) from glycine) derived from the amino acids. imreblank.ch

Influence of pH, Sugars, and Amino Acid Enantiomers on Furanone Formation Kinetics

The kinetics of furanone formation are significantly influenced by reaction conditions, particularly pH, and the specific types of sugars and amino acids involved. researchgate.net The pH of the reaction medium can dramatically alter the yield of DMHF. acs.orgnih.gov Studies involving the reaction of methylglyoxal (MG) have shown that in the absence of amino acids or in the presence of cysteine, the production of DMHF increases as the pH rises. acs.orgacs.orgnih.gov Conversely, when MG is reacted with glycine, the trend is reversed, and higher yields of DMHF are observed at lower pH values. acs.orgacs.orgnih.gov Acidic conditions generally inhibit the formation of DMHF. researchgate.netkoreascience.kr

The type of sugar also plays a critical role. Hexose sugars like glucose are known precursors to DMHF. nih.gov Pentose sugars primarily yield norfuraneol, but can also form DMHF in the presence of specific amino acids that can donate the necessary carbon fragments. imreblank.ch

The specific amino acid participating in the reaction influences the profile and yield of the resulting furanones. researchgate.net Homofuraneol, a related compound, is preferentially generated from pentoses in the presence of alanine compared to glycine. imreblank.ch Research investigating the effect of amino acid enantiomers (D- vs. L-forms) on the formation of furan-related compounds has provided specific insights. One study found that DMHF was only formed in systems containing Glucose/D-Asparagine, Glucose/L-Lysine, and Fructose/D-Lysine, indicating a high degree of specificity. researchgate.netkoreascience.krsemanticscholar.org However, in these specific systems, the yield of DMHF did not increase with rising pH. researchgate.netkoreascience.kr

| Reactants | pH Trend for DMHF Formation | Reference |

|---|---|---|

| MG alone | Yield increases as pH increases | acs.orgnih.gov |

| MG + Cysteine | Yield increases as pH increases | acs.orgnih.gov |

| MG + Glycine | Yield decreases as pH increases (contrary trend) | acs.orgnih.gov |

Postulated Reaction Intermediates in Maillard-Derived Furanone Synthesis

The complex pathway from sugars and amino acids to furanones involves several key reaction intermediates. The initial stages of the Maillard reaction lead to the formation of Amadori or Heyns rearrangement products. mdpi.comsandiego.edu Subsequent enolization and degradation of these products generate crucial α-dicarbonyl compounds, such as 1-deoxyosones. imreblank.ch These 1-deoxyosones are central intermediates that can cyclize to form the furanone ring structure. imreblank.ch

Methylglyoxal (MG) is a well-established intermediate derived from sugar fragmentation. acs.orgacs.org Its high reactivity allows it to participate in various subsequent reactions leading to furanones and other flavor compounds. rsc.org

Another critical intermediate, particularly in pathways involving intact sugar skeletons, is acetylformoin. nih.gov Acetylformoin has been detected in reaction systems of glucose with amino acids and is considered a direct precursor to DMHF. nih.gov However, in systems where DMHF is formed directly from methylglyoxal, acetylformoin is not identified, suggesting that distinct formation pathways exist depending on the primary precursors. acs.orgnih.gov The reduction of acetylformoin, either through a disproportionation reaction or a Strecker reaction with amino acids, is a key step in forming the final furanone product. acs.org

| Intermediate | Role in Formation Pathway | Reference |

|---|---|---|

| Amadori/Heyns Products | Initial products from sugar-amino acid condensation | mdpi.comsandiego.edu |

| 1-Deoxyosones | Formed from Amadori products; cyclize to form furanone ring | imreblank.ch |

| Methylglyoxal (MG) | Reactive dicarbonyl from sugar fragmentation; a key precursor | acs.orgacs.org |

| Acetylformoin | Precursor to DMHF from intact sugar pathways; can be reduced to form the final product | nih.gov |

Synthetic Strategies and Chemical Preparation of 2,5 Dimethyl 4 Ethoxy 3 2h Furanone and Analogues

Approaches for the De Novo Synthesis of Furanone Ring Systems

The de novo synthesis of the 2,5-dimethyl-3(2H)-furanone ring system typically involves the initial preparation of its hydroxylated precursor, 2,5-dimethyl-4-hydroxy-3(2H)-furanone, commonly known as Furaneol (B68789). This key intermediate is then subsequently etherified to yield the target ethoxy compound.

One prominent synthetic route to Furaneol starts from commercially available methylglyoxal (B44143). researchgate.net This process involves a coupling reaction of methylglyoxal to form the intermediate threo-3,4-dihydroxyhexane-2,5-dione, which is then cyclized to produce Furaneol. researchgate.net Another established method utilizes sugars as starting materials. For instance, an efficient synthesis of Furaneol has been described starting from the readily available and inexpensive methyl α-D-glucopyranoside. researchgate.net The Maillard reaction, a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor, can also be a source of Furaneol. The reaction of methylglyoxal with amino acids such as glycine (B1666218) or cysteine has been shown to produce 2,5-dimethyl-4-hydroxy-3(2H)-furanone. nih.gov

A patented process outlines a multi-step synthesis starting from a 2,5-dialkyl-dihydro-3(2H)-furanone. google.com This involves an aldol (B89426) condensation with an aldehyde, followed by dehydration to an exocyclic alkene. The alkene is then subjected to ozonolysis in a participating solvent to form a hydroperoxy-hemiacetal, which is subsequently reduced to a hemiacetal. The final step involves heating under reflux in acidic conditions to yield the desired 2,5-dialkyl-4-hydroxy-3(2H)-furanone. google.com

The table below summarizes key starting materials and corresponding synthetic approaches for the de novo synthesis of the Furaneol precursor.

| Starting Material | Synthetic Approach | Key Intermediates | Reference |

| Methylglyoxal | Coupling reaction followed by cyclization | threo-3,4-dihydroxyhexane-2,5-dione | researchgate.net |

| Methyl α-D-glucopyranoside | Multi-step conversion | Not specified | researchgate.net |

| 2,5-dialkyl-dihydro-3(2H)-furanone | Aldol condensation, dehydration, ozonolysis, reduction, and acid-catalyzed rearrangement | Exocyclic alkene, hydroperoxy-hemiacetal, hemiacetal | google.com |

| Reducing sugars and amino acids | Maillard reaction | Not specified | nih.gov |

Derivatization Methods for Introducing Ethoxy Moieties into Furanone Structures

The most direct method for preparing 2,5-dimethyl-4-ethoxy-3(2H)-furanone is the alkylation of its hydroxyl precursor, 2,5-dimethyl-4-hydroxy-3(2H)-furanone (Furaneol). This transformation is typically achieved through an acid-catalyzed etherification reaction. The reaction of Furaneol with ethanol (B145695) in the presence of a strong acid catalyst yields the corresponding 4-ethoxy derivative. masterorganicchemistry.com This process is analogous to the classical Fischer esterification, where an alcohol reacts with a carboxylic acid, but in this case, the acidic enol-hydroxyl group of the furanone is etherified.

The general mechanism involves the protonation of the hydroxyl group by the acid catalyst, making it a better leaving group (water). A molecule of ethanol then acts as a nucleophile, attacking the carbon atom, followed by deprotonation to yield the final ether product.

Chemo-Enzymatic and Biotechnological Routes for Furanone Production

Biotechnological methods have been explored for the production of furanones, primarily focusing on the synthesis of the precursor, Furaneol. nih.gov Microorganisms, such as the yeast Zygosaccharomyces rouxii, are capable of producing 2,5-dimethyl-4-hydroxy-3(2H)-furanone from substrates like D-fructose-1,6-bisphosphate. nih.gov This biosynthetic pathway offers a "natural" route to the furanone precursor.

A chemo-enzymatic strategy for the production of 2,5-dimethyl-4-ethoxy-3(2H)-furanone would involve the biotechnological production of Furaneol, followed by a chemical step to introduce the ethoxy group. This approach combines the advantages of biocatalysis, such as high stereoselectivity and mild reaction conditions for the precursor synthesis, with the efficiency of chemical synthesis for the final derivatization step. Currently, there is a lack of documented enzymatic processes for the direct O-ethylation of Furaneol.

Process Optimization in Industrial-Scale Furanone Synthesis

The industrial-scale synthesis of furanones like 2,5-dimethyl-4-ethoxy-3(2H)-furanone requires careful optimization of reaction parameters to maximize yield, minimize costs, and ensure product purity. For the synthesis of the Furaneol precursor from methylglyoxal, key parameters that have been investigated for optimization include the concentrations of reactants, reaction temperature, and reaction time for both the coupling and cyclization steps. researchgate.net For the coupling reaction, optimal conditions were found to be a reaction temperature of 36-38°C for 2 hours with specific concentrations of methylglyoxal, acetic acid, and zinc powder. The subsequent cyclization reaction was optimized for the concentration ratio of the intermediate to disodium (B8443419) monohydrogenphosphate and a side-reaction inhibitor, with an optimal temperature of 70°C for 24 hours. researchgate.net

For the derivatization step to introduce the ethoxy group, optimization would focus on factors influencing the acid-catalyzed etherification. These include the choice and concentration of the acid catalyst, the ratio of ethanol to the furanone substrate, reaction temperature, and the method for removing water formed during the reaction to drive the equilibrium towards product formation. While specific industrial optimization data for 2,5-dimethyl-4-ethoxy-3(2H)-furanone is proprietary, the principles of optimizing esterification and etherification reactions are well-established in chemical process development.

The table below outlines some key parameters for optimization in the synthesis of Furaneol from methylglyoxal.

| Reaction Step | Parameter for Optimization | Optimal Condition | Reference |

| Coupling Reaction | Reactant Concentrations | Methylglyoxal (25% aq.), Acetic Acid (10.8% aq.), Powdered Zinc | researchgate.net |

| Reaction Temperature | 36-38°C | researchgate.net | |

| Reaction Time | 2 hours | researchgate.net | |

| Cyclization Reaction | Reactant Ratios | Intermediate:Disodium Monohydrogenphosphate:Inhibitor | researchgate.net |

| Reaction Temperature | 70°C | researchgate.net | |

| Reaction Time | 24 hours | researchgate.net |

Advanced Analytical Methodologies for Furanone Characterization and Quantification

Chromatographic Techniques for Separation and Profiling

Gas chromatography is a primary technique for the analysis of volatile and semi-volatile compounds like 2,5-Dimethyl-4-ethoxy-3(2H)-furanone. Its high resolution and sensitivity make it ideal for profiling complex aroma mixtures. The compound is separated from other volatile components based on its boiling point and affinity for the stationary phase of the GC column.

The retention of 2,5-Dimethyl-4-ethoxy-3(2H)-furanone is often characterized by its Kovats Retention Index (RI), which normalizes retention times relative to a series of n-alkane standards. This allows for inter-laboratory comparison of data. For this compound, a retention index of 1090 has been reported on a non-polar DB-1 capillary column. nist.govnih.gov The analysis of its parent compound, 2,5-dimethyl-4-hydroxy-3(2H)-furanone (Furaneol), can sometimes be challenging due to high polarity and thermal instability, occasionally requiring derivatization to improve its chromatographic behavior. nih.gov The ethoxy derivative, however, is generally more amenable to direct GC analysis.

| Parameter | Value/Condition | Reference |

|---|---|---|

| Analytical Technique | Gas Chromatography (GC) | nist.gov |

| Column Type | Capillary, DB-1 | nist.gov |

| Column Dimensions | 60 m length x 0.25 mm diameter | nist.gov |

| Kovats Retention Index (non-polar) | 1090 | nist.govnih.gov |

High-Performance Liquid Chromatography (HPLC) serves as a powerful alternative to GC, particularly for compounds that are thermally labile or have low volatility. While 2,5-Dimethyl-4-ethoxy-3(2H)-furanone is sufficiently volatile for GC, HPLC can be advantageous when analyzing it alongside non-volatile matrix components or its glycosidically bound precursors.

Reversed-phase HPLC (RP-HPLC) is the most common mode used for furanone analysis. researchgate.net In this technique, a non-polar stationary phase (like C18) is used with a polar mobile phase. For structurally similar compounds such as 2,5-dimethyl-4-hydroxy-3(2H)-furanone (DMHF), methods often employ a C18 column with a mobile phase consisting of an acetate (B1210297) buffer and an organic modifier like methanol (B129727) or acetonitrile. researchgate.net Detection is typically achieved using a UV detector, with wavelengths set around 280-290 nm. researchgate.netresearchgate.net This approach avoids the high temperatures of a GC inlet, preventing potential degradation of the analyte. researchgate.net

| Parameter | Typical Condition for Furanone Analysis | Reference |

|---|---|---|

| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | researchgate.net |

| Stationary Phase (Column) | RP C18 (ODS) | researchgate.netresearchgate.net |

| Mobile Phase | Acetate Buffer / Methanol or Acetonitrile Gradient | researchgate.netresearchgate.net |

| Detection | UV Spectroscopy (280-290 nm) | researchgate.netresearchgate.net |

For exceptionally complex samples, such as natural fruit extracts or thermally processed foods, one-dimensional chromatography may not provide sufficient resolution to separate all constituents. In such cases, two-dimensional liquid chromatography (2D-LC) offers significantly enhanced separation power. chromatographyonline.com This technique subjects the sample to two independent separation steps, greatly increasing peak capacity and resolution. chromatographyonline.com

A common configuration is comprehensive two-dimensional LC (LC×LC), where fractions from the first dimension column are systematically transferred to a second, orthogonal column for further separation. chromatographyonline.com For instance, a reversed-phase separation in the first dimension could be coupled with a hydrophilic interaction chromatography (HILIC) separation in the second. While specific applications for 2,5-Dimethyl-4-ethoxy-3(2H)-furanone are not widely documented, the principles of 2D-LC are directly applicable for its analysis in challenging matrices, enabling its separation from isomers and other interfering compounds that might co-elute in a 1D system.

Spectroscopic Techniques for Structural Elucidation of Furanone Derivatives

Following chromatographic separation, spectroscopic techniques are employed to confirm the identity and elucidate the structure of the analyte.

Mass spectrometry, especially when coupled with gas chromatography (GC-MS), is the definitive method for identifying volatile compounds. imreblank.ch It provides information on the molecular weight of the compound and produces a unique fragmentation pattern that serves as a chemical fingerprint.

For 2,5-Dimethyl-4-ethoxy-3(2H)-furanone (C₈H₁₂O₃), the molecular ion peak ([M]⁺) would appear at a mass-to-charge ratio (m/z) corresponding to its molecular weight (156.18). nih.gov Electron ionization (EI) would cause the molecular ion to fragment in a predictable manner. Based on the fragmentation pathways of similar alkylated furanones, key fragments would likely arise from the loss of the ethoxy group (-•OCH₂CH₃), a methyl group (-•CH₃), or through cleavage of the furanone ring. imreblank.ch This detailed fragmentation data is crucial for unambiguous identification.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₁₂O₃ | nih.gov |

| Molecular Weight | 156.18 g/mol | nih.gov |

| Molecular Ion (m/z) | 156 | nih.gov |

| Potential Key Fragments | Loss of ethoxy group (m/z 111), loss of ethyl group (m/z 127), loss of methyl group (m/z 141) | imreblank.ch |

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the complete structural elucidation of organic molecules. While MS provides information about mass and fragmentation, NMR reveals the precise connectivity of atoms within the molecule. Techniques such as ¹H NMR, ¹³C NMR, and 2D-NMR experiments (like COSY and HSQC) are used to assign every proton and carbon in the structure of a furanone derivative. nih.gov

For 2,5-Dimethyl-4-ethoxy-3(2H)-furanone, the ¹H NMR spectrum would show distinct signals for the protons of the two methyl groups, the ethoxy group (a quartet for the -CH₂- and a triplet for the -CH₃), and the proton on the chiral center at C5. The ¹³C NMR spectrum would similarly show eight distinct signals corresponding to each carbon atom in the molecule. The chemical shifts and coupling patterns observed in these spectra allow for the unambiguous confirmation of the compound's structure.

| Nucleus | Expected Structural Assignments and Signals | Reference |

|---|---|---|

| ¹H NMR | Signals for C2-CH₃, C5-CH₃, C5-H, O-CH₂-CH₃ (quartet), O-CH₂-CH₃ (triplet) | researchgate.net |

| ¹³C NMR | 8 distinct signals including C=O, enol C-O, C2, C5, C2-CH₃, C5-CH₃, O-CH₂, and O-CH₂-CH₃ | researchgate.net |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation by a sample, an IR spectrum is generated, which reveals the vibrational frequencies of the bonds within the molecule. Each type of bond vibrates at a characteristic frequency, making it possible to identify specific functional groups. For 2,5-Dimethyl-4-ethoxy-3(2H)-furanone, IR spectroscopy is instrumental in confirming the presence of its key structural features, primarily the carbonyl group of the furanone ring and the ether linkage of the ethoxy substituent.

The IR spectrum of an organic compound can be broadly divided into two regions: the functional group region (4000-1300 cm⁻¹) and the fingerprint region (1300-400 cm⁻¹). The functional group region is particularly useful for identifying the main functional groups, as characteristic stretching vibrations for many groups appear here. vscht.czlibretexts.org The fingerprint region, while more complex due to a multitude of overlapping signals from bending vibrations and skeletal stretches, is unique to each molecule and can be used for definitive identification by comparing it to a known spectrum. libretexts.org

For 2,5-Dimethyl-4-ethoxy-3(2H)-furanone, the most prominent and diagnostic absorption bands are expected to be from the carbonyl (C=O) group, the carbon-oxygen single bonds (C-O) of the ether and the furanone ring, and the various carbon-hydrogen (C-H) bonds.

The carbonyl (C=O) stretching vibration is one of the most characteristic and intense absorptions in an IR spectrum, typically appearing in the range of 1650-1760 cm⁻¹. orgchemboulder.com For cyclic ketones, such as the furanone ring system, the exact position of this band is influenced by ring strain and conjugation. Five-membered rings generally show a higher carbonyl frequency. pg.edu.pl Research on 2(5H)-furanone has identified the C=O stretch at approximately 1735 cm⁻¹. researchgate.net

The ether functional group (C-O-C) is characterized by a strong C-O stretching band in the fingerprint region, typically between 1300 and 1000 cm⁻¹. libretexts.orgyoutube.com Aliphatic ethers usually show a strong, asymmetric C-O-C stretching vibration around 1120 cm⁻¹. youtube.comblogspot.com The presence of the ethoxy group and the C-O bond within the furanone ring would be expected to produce strong absorptions in this region.

The C-H stretching vibrations are also informative. The molecule contains methyl (CH₃) and methylene (B1212753) (CH₂) groups from the dimethyl and ethoxy substituents, which have sp³ hybridized carbons. These typically show absorption bands in the 2850-3000 cm⁻¹ range. libretexts.orgpressbooks.pub

Based on the functional groups present in 2,5-Dimethyl-4-ethoxy-3(2H)-furanone, the following table summarizes the expected characteristic IR absorption bands.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carbonyl (C=O) | Stretching | ~1735 | Strong |

| Ether (C-O-C) | Asymmetric Stretch | ~1120 | Strong |

| Alkyl C-H | Stretching | 2850 - 3000 | Medium to Strong |

| C-H | Bending | ~1492 | Medium |

| C=C | Stretching | 1150 - 1200 | Medium |

This table presents expected values based on typical ranges for the respective functional groups.

By analyzing the positions and intensities of these key absorption bands in an experimental IR spectrum, one can confidently identify the presence of the carbonyl, ethoxy, and dimethyl functional groups, thereby confirming the structure of 2,5-Dimethyl-4-ethoxy-3(2H)-furanone. The absence of other characteristic bands, such as a broad O-H stretch around 3200-3600 cm⁻¹, further corroborates the assigned structure.

Molecular Mechanisms and Structure Activity Relationships of Furanone Compounds

Structure-Activity Relationships (SAR) in Furanone Chemistry

The biological and chemical activity of furanone compounds is intrinsically linked to their molecular architecture. The arrangement and nature of substituent groups on the furanone ring, as well as their three-dimensional orientation, play a pivotal role in their stability, reactivity, and how they are recognized by biological systems.

Influence of Substituent Effects on Chemical Reactivity and Stability

The reactivity and stability of the furanone ring are significantly influenced by the electronic and steric properties of its substituents. The presence of a carbonyl group conjugated with a double bond and a hydroxyl group on the C5 carbon in some furanones contributes to their high reactivity. nih.gov Halogen atoms at positions 3 and 4, for instance, are labile and offer sites for nucleophilic substitution, making these compounds versatile precursors in chemical synthesis. nih.gov

The nature of the substituent at the C4 position can also dictate the orientation of pyramidalization, favoring either syn or anti conformation with respect to a hydroxyl group at C5. researchgate.net Studies on the thermal decomposition of furanones indicate that the position of a methyl group can significantly influence the reaction pathways. For example, a methyl group at the C5 position in 2(5H)-furanone can lead to a hydrogen atom transfer and the formation of a doubly unsaturated carboxylic acid. researchgate.net In contrast, the influence of a methyl group at other positions on the ring is less significant. researchgate.net

The ethoxy group at the C4 position in 2,5-Dimethyl-4-ethoxy-3(2H)-furanone is a key determinant of its characteristic aroma profile, distinguishing it from its hydroxylated analog, furaneol (B68789). This substitution alters the molecule's polarity and hydrogen bonding capacity, which in turn affects its volatility and interaction with odorant receptors.

Stereochemical Aspects and Their Impact on Molecular Recognition

Stereochemistry plays a crucial role in the biological activity of furanones, particularly in their interaction with chiral environments like receptor binding sites. The absolute configuration of substituents on the furanone ring can dramatically alter its sensory perception. For instance, the enantiomers of certain 2-substituted 3(2H)-furanones can possess distinct odor qualities. nih.gov

While 2,5-Dimethyl-4-ethoxy-3(2H)-furanone is often discussed as a single entity in flavor chemistry, the presence of a chiral center at the C2 and C5 positions means it can exist as different stereoisomers. Although detailed research on the specific olfactory perception of each enantiomer of 2,5-Dimethyl-4-ethoxy-3(2H)-furanone is not extensively documented in the provided context, the principle that stereoisomerism impacts molecular recognition is well-established in furanone chemistry. This specificity is fundamental to the "lock and key" model of ligand-receptor interactions, where the three-dimensional shape of the molecule is critical for a precise fit with its biological target, such as an odorant receptor.

Mechanistic Investigations of Furanone Interactions

Understanding the mechanisms by which furanones are formed and how they interact with biological systems is crucial for food science and toxicology. This includes their generation during cooking, their detection by the olfactory system, and their fate within the body after consumption.

Proposed Mechanisms for Furanone Formation during Thermal Processing

Furanones, including the precursor to 2,5-Dimethyl-4-ethoxy-3(2H)-furanone (4-hydroxy-2,5-dimethyl-3(2H)-furanone, also known as furaneol), are well-known products of thermal food processing. mdpi.com Their formation is primarily attributed to the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating. mdpi.comnih.gov

Several pathways for furanone formation have been proposed:

From Carbohydrates: Thermal degradation or rearrangement of carbohydrates is a major route. nih.govresearchgate.net For instance, furaneol can be formed from the thermal degradation of rhamnose, fructose, and hexose (B10828440) phosphates. imreblank.ch The general mechanism is thought to involve a 2,3-enolization leading to 1-deoxyosones as key intermediates. imreblank.ch

From Pentoses: Furanones like furaneol and homofuraneol can also be formed from pentose (B10789219) sugars in the presence of amino acids. imreblank.chresearchgate.net This involves the incorporation of Strecker aldehydes (formed from the degradation of amino acids) into the pentose molecule, leading to chain elongation. imreblank.chresearchgate.net

Sugar Fragmentation: An alternative pathway involves the recombination of sugar degradation products. imreblank.ch

The formation of 2,5-Dimethyl-4-ethoxy-3(2H)-furanone itself is not directly a result of the Maillard reaction but is derived from its hydroxy precursor, furaneol, which is a Maillard product. The subsequent ethoxylation at the C4 position is likely a result of reactions with ethanol (B145695) present in the food matrix, particularly in fermented products or those to which alcohol has been added.

| Precursor(s) | Key Intermediate(s) | Resulting Furanone | Reaction Type |

|---|---|---|---|

| Reducing Sugars + Amino Acids | Amadori/Heyns products, Deoxyosones | 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol) | Maillard Reaction |

| Pentoses + Amino Acids (e.g., Alanine) | 1-Deoxypentosone + Strecker Aldehydes | Furaneol, Homofuraneol | Maillard Reaction (Chain Elongation) |

| Carbohydrates (e.g., Fructose) | - | Furaneol | Thermal Degradation |

Understanding Ligand-Receptor Interactions (e.g., Odorant Receptors)

The perception of aroma compounds like 2,5-Dimethyl-4-ethoxy-3(2H)-furanone begins with their interaction with odorant receptors (ORs) located in the olfactory sensory neurons of the nose. nih.gov These interactions are highly specific, with the molecular shape and chemical properties of the odorant determining which receptor(s) it will activate. acs.org

Research has shown that structurally related furanones can activate distinct ORs. For example, Furaneol and sotolone, both important food odorants, each specifically activate a single, distinct human odorant receptor. acs.org This specificity at the receptor level is what allows the brain to distinguish between their different caramel-like and seasoning-like aromas. acs.org Specifically, OR5M3 has been identified as a receptor for Furaneol. acs.org

2,5-Dimethyl-4-ethoxy-3(2H)-furanone, sometimes referred to as strawberry ethyl ether, is noted for its candy-like character combined with a distinct strawberry note, free of cooked overtones. perfumerflavorist.com This suggests that its molecular structure, particularly the ethoxy group, allows it to bind to and activate a specific set of odorant receptors that contribute to this unique sensory perception. While the specific receptor for 2,5-Dimethyl-4-ethoxy-3(2H)-furanone has not been explicitly identified in the provided search results, the principle of specific ligand-receptor interactions underpins its distinct aroma profile. The interaction between an odorant and its receptor is the first step in a signaling cascade that ultimately leads to the perception of a specific smell. nih.gov

| Furanone Compound | Identified Human Odorant Receptor | Associated Odor Quality |

|---|---|---|

| Furaneol | OR5M3 | Caramel-like |

| Sotolone | OR8D1 | Seasoning-like |

| 2,5-Dimethyl-4-ethoxy-3(2H)-furanone | Not specified | Candy, Strawberry |

Pathways of Intestinal Transport and Metabolic Conversion of Furanones (e.g., passive diffusion)

Following ingestion, furanone compounds undergo absorption and metabolism. Studies using Caco-2 cell monolayers, a model of the human intestinal epithelium, have shed light on the transport of 3(2H)-furanones. nih.gov Research indicates that the transport of these compounds could not be saturated even at high concentrations and occurred in both directions across the cell layer. nih.gov This suggests that the primary mechanism of intestinal absorption is passive diffusion, likely through the paracellular pathway (between the cells). nih.gov

Once absorbed, furanones can be subject to metabolic conversion. While specific metabolic pathways for 2,5-Dimethyl-4-ethoxy-3(2H)-furanone are not detailed, the general fate of xenobiotics involves enzymatic modification (Phase I and Phase II metabolism) in the liver and other tissues to facilitate their excretion. For some furanones, conjugation with glutathione (B108866) (GSH) has been observed as a detoxification pathway. nih.gov For example, the mutagenic furanone MX (3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone) can be conjugated with GSH, which reduces its absorption. nih.gov It is plausible that 2,5-Dimethyl-4-ethoxy-3(2H)-furanone and its metabolites are also subject to such conjugation reactions before being eliminated from the body.

Biological and Physiological Roles of Furanone Compounds Excluding Clinical Human Trials

Antimicrobial Properties and Mechanisms of Action (Primarily studied for 2,5-Dimethyl-4-hydroxy-3(2H)-furanone)

2,5-Dimethyl-4-hydroxy-3(2H)-furanone (HDMF), a well-known aroma compound found in various fruits, has demonstrated significant antimicrobial properties. nih.govresearchgate.net These activities are of particular interest due to the rise of antibiotic-resistant pathogenic microorganisms.

HDMF exhibits broad-spectrum antimicrobial activities against both Gram-positive and Gram-negative bacteria, including clinically isolated antibiotic-resistant strains. nih.govresearchgate.net Studies have shown its effectiveness against pathogens that cause nosocomial (hospital-acquired) infections. nih.govdntb.gov.ua The antimicrobial action of HDMF appears to be energy-dependent and has been observed to occur without causing hemolytic effects on human red blood cells. nih.govresearchgate.net

One study highlighted the efficacy of a related compound, 2,4-Dihydroxy-2,5-dimethyl-3(2H)-furan-3-one, isolated from Aspergillus niger, in inhibiting the growth of Staphylococcus aureus, Pseudomonas aeruginosa, Proteus mirabilis, E. coli, and Klebsiella pneumoniae. researchgate.net

HDMF has potent antifungal activity, particularly against Candida albicans. nih.govresearchgate.net It has been shown to be effective against the serum-induced mycelial form of C. albicans, which is a crucial factor in its pathogenesis and host invasion. nih.gov Research has reported a Minimum Inhibitory Concentration (MIC) of 10-20 μg/mL for HDMF against C. albicans. researchgate.net

To understand the physiological changes induced by HDMF in fungal cells, cell cycle analysis has been performed. nih.gov The results indicate that HDMF can arrest the cell cycle of Candida albicans at the S and G2/M phases. nih.govresearchgate.net This disruption of the normal cell cycle progression is a key mechanism of its antifungal action. mdpi.com

Biofilm formation is a significant challenge in treating microbial infections, as it confers resistance to antimicrobial agents. nih.govresearchgate.net Furanone compounds have been investigated for their ability to inhibit biofilm formation. nih.gov HDMF, at a concentration of 30 µg/mL, has been shown to effectively inhibit biofilm formation by non-Candida albicans Candida (NCAC) species such as Candida tropicalis, Candida glabrata, and Candida krusei. nih.govresearchgate.net This inhibitory effect was observed at various stages of biofilm development. nih.gov The potential for furanone-coated biomaterials to reduce medical device-associated infections has been suggested due to these anti-biofilm properties. nih.govresearchgate.net

Table 1: Antimicrobial and Anti-biofilm Activity of 2,5-Dimethyl-4-hydroxy-3(2H)-furanone (HDMF)

| Activity | Target Microorganism(s) | Key Findings | Reference(s) |

|---|---|---|---|

| Broad-Spectrum Antibacterial | Gram-positive and Gram-negative bacteria | Effective against antibiotic-resistant strains; energy-dependent mechanism. | nih.govresearchgate.net |

| Antifungal | Candida albicans | Potent activity against mycelial form; MIC of 10-20 μg/mL. | nih.govresearchgate.net |

| Cell Cycle Arrest | Candida albicans | Arrests cell cycle at S and G2/M phases. | nih.govmdpi.com |

| Biofilm Inhibition | Non-Candida albicans Candida species | 30 µg/mL inhibits biofilm formation at various stages. | nih.govresearchgate.net |

Antioxidant Activities and Redox Modulatory Effects (Primarily studied for 2,5-Dimethyl-4-hydroxy-3(2H)-furanone)

Furanone compounds, including HDMF, possess both pro-oxidant and antioxidant properties, depending on the surrounding chemical environment. mdpi.com Their ability to modulate redox reactions contributes to their various physiological effects.

HDMF has demonstrated notable antioxidant activity by scavenging free radicals. nih.gov Studies have shown that HDMF can suppress lipid peroxidation in human plasma. nih.gov This antioxidative action is believed to contribute to its protective effects, such as inhibiting the onset of spontaneous cataracts in rats by protecting lens tissue against superoxide (B77818) radicals. nih.gov The antioxidant function of 3(2H)-furanones like HDMF is contrasted by their potential to act as pro-oxidants, where they can generate reactive oxygen species in the presence of transition metals, leading to DNA strand breaks. mdpi.com

Table 2: Antioxidant Properties of 4-hydroxy-3(2H)-furanones

| Compound | Antioxidant Effect | Experimental Model | Key Findings | Reference(s) |

|---|---|---|---|---|

| HDMF | Lipid Peroxidation Suppression | Human Plasma | Exhibited a high suppression effect on lipid peroxidation. | nih.gov |

| HDMF | Anti-cataract Effect | Spontaneous Cataract Rat | Inhibited cataract formation, suggesting protection against superoxide radicals in lens tissue. | nih.gov |

| HDMF & EHMF | DNA Breaking Activity (Pro-oxidant) | In vitro | Generation of reactive oxygen species in the presence of transition metals caused DNA strand breaks. | mdpi.com |

Role in Oxidative Stress Mitigation

Furanone compounds, a class of oxygen-containing heterocyclic molecules, have demonstrated notable antioxidant properties, playing a role in the mitigation of oxidative stress. Research indicates that certain furanones can act as potent scavengers of superoxide anions and inhibitors of lipid peroxidation. researchgate.net The antioxidant capacity of some food-derived furanones has been found to be comparable to that of ascorbic acid (Vitamin C). researchgate.net

Studies on 4-hydroxy-3(2H)-furanones, a subgroup that includes the well-researched compound 2,5-Dimethyl-4-hydroxy-3(2H)-furanone (HDMF or Furaneol), have highlighted their antioxidative activities. nih.gov For instance, the anti-cataract effect observed in rats treated with HDMF is attributed to its ability to counteract superoxide radicals within the lens tissue. nih.gov Inhalation of Maillard reaction odors containing 2,5-dimethyl-4-hydroxy-3(2H)-furanone (DMHF) has been shown to decrease oxidative stress marker levels in rat plasma. researchgate.netnih.gov

Further research into furanone derivatives has shown their potential to modulate key markers of oxidative stress. In in vitro studies, certain furanone compounds were found to decrease levels of malondialdehyde (MDA), a marker of lipid peroxidation, while increasing the activity of crucial antioxidant enzymes such as superoxide dismutase (SOD) and the levels of reduced glutathione (B108866) (GSH). nih.gov

| Compound/Extract | Model System | Effect on Malondialdehyde (MDA) | Effect on Superoxide Dismutase (SOD) | Effect on Glutathione (GSH) | Reference |

|---|---|---|---|---|---|

| Furanone derivatives | PC12 cells (in vitro) | Decrease | Increase | Increase | nih.gov |

| 2,5-Dimethyl-4-hydroxy-3(2H)-furanone (DMHF) | Wistar rats (inhalation) | Decreased plasma oxidative stress markers | Not specified | Not specified | researchgate.netnih.gov |

Physiological Modulation Studies in Animal Models (Primarily studied for 2,5-Dimethyl-4-hydroxy-3(2H)-furanone)nih.gov

Animal models, particularly rats, have been instrumental in understanding the physiological effects of inhaling furanone compounds, with a significant focus on 2,5-Dimethyl-4-hydroxy-3(2H)-furanone (DMHF).

Impact of Inhalation on Autonomic Nervous System Activity (e.g., Blood Pressure, Heart Rate)nih.gov

Olfactory stimulation with 2,5-Dimethyl-4-hydroxy-3(2H)-furanone (DMHF) has been shown to impact the autonomic nervous system in animal models. Studies in Wistar rats have demonstrated that the inhalation of odors containing DMHF can lead to a significant decrease in both systolic blood pressure and heart rate. researchgate.netnih.gov These physiological responses are indicative of a modulation of autonomic nervous system activity. nih.gov It is suggested that these effects are, at least in part, mediated by a suppression of sympathetic nervous activity. nih.gov

| Parameter | Observed Effect | Animal Model | Reference |

|---|---|---|---|

| Systolic Blood Pressure | Significant Decrease | Wistar rats | researchgate.netnih.gov |

| Heart Rate | Significant Decrease | Wistar rats | researchgate.netnih.gov |

Modulation of Dietary Intake and Gene Expression via Olfactory Stimulationnih.gov

Beyond its effects on the autonomic nervous system, the inhalation of 2,5-Dimethyl-4-hydroxy-3(2H)-furanone (DMHF) has been found to influence feeding behavior and gene expression in the brains of rats. Research has shown that olfactory exposure to DMHF led to an increase in dietary intake in rats during the feeding period. researchgate.netnih.gov

To delve deeper into the molecular mechanisms underlying these behavioral changes, DNA microarray analyses have been conducted. These analyses revealed that the inhalation of DMHF altered the expression of genes in the rat brain that are associated with feeding behavior and neurotransmission. nih.gov This suggests that the olfactory stimulation by this furanone compound can directly influence the central nervous system at a genetic level, thereby modulating complex behaviors such as appetite. nih.gov

Computational and in Silico Investigations of Furanone Compounds

Molecular Docking and Dynamics Simulations for Furanone-Target Interactions

Molecular docking and dynamics simulations are computational techniques used to predict and analyze the interaction between a small molecule (ligand), like a furanone derivative, and a macromolecule (receptor), typically a protein. cellphysiolbiochem.com Docking predicts the preferred orientation and binding affinity of the ligand, while molecular dynamics simulates the movement and conformational changes of the ligand-protein complex over time, offering a more dynamic view of the interaction. nih.govnih.gov

Computational studies have been employed to evaluate the theoretical interactions between furanone derivatives and specific protein targets. A notable example involves the investigation of furanone compounds as potential inhibitors of the Ether-a-go-go-1 (Eag-1) potassium ion channel, which is linked to certain types of cancer. ccij-online.org In one such theoretical study, molecular docking was used to predict the binding of furanone and 29 of its derivatives to the Eag-1 channel, using the 7CN1 protein structure as a model. ccij-online.org

The simulations predicted that various furanone derivatives could bind effectively to the protein, interacting with different amino acid residues on its surface. ccij-online.org Crucially, the study calculated the theoretical inhibition constants for these compounds and found them to be lower than those of known Eag-1 inhibitors used as controls, such as astemizole (B1665302) and tetrandine. ccij-online.org This suggests that specific furanone derivatives may possess a higher binding affinity for the Eag-1 channel. ccij-online.org The interactions stabilizing these complexes are typically a combination of hydrogen bonding and hydrophobic interactions with key residues within the protein's binding site. researchgate.net

| Compound Class | Theoretical Finding | Implication |

|---|---|---|

| Furanone Derivatives (e.g., Compounds 7, 12, 16, 20, 25, 26, 29, 30) | Predicted inhibition constant was lower compared to control compounds. | Suggests potentially higher binding affinity and inhibitory activity against the Eag-1 channel. |

| Control Inhibitors (Astemizole, Tetrandine) | Used as a benchmark for predicted binding affinity. | Furanone derivatives showed more favorable predicted binding scores. |

Molecular modeling serves not only to predict binding but also to elucidate the potential mechanisms through which a compound exerts its biological effect. Based on the docking simulations with the Eag-1 channel, the proposed mechanism of action for the studied furanone derivatives is the inhibition of this specific ion channel. ccij-online.org By occupying the binding site and establishing stable interactions, the furanone ligand could theoretically block the channel's normal function. ccij-online.org

Given the role of Eag-1 in cancer cell proliferation, the data from these molecular modeling studies suggest that certain furanone derivatives could act as Eag-1 inhibitors, making them promising candidates for further investigation in cancer therapy. ccij-online.org Similar computational approaches have been used to study other furanones, such as furanone C-30, where docking calculations showed it likely occupies the active-site cavities of quorum-sensing receptors like LasR and RhlR, thereby interfering with bacterial communication. nih.gov These in silico findings provide a molecular basis and a mechanistic hypothesis that can be tested and validated through experimental assays. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Furanone Activities

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a compound and its biological activity. zamann-pharma.com By analyzing a series of compounds, QSAR models can identify key structural, physical, or chemical properties (descriptors) that are critical for their efficacy, enabling the prediction of activity for new, untested molecules. researchgate.net

QSAR models have been successfully developed for various furanone derivatives to predict their biological efficacy against specific targets. In one study, 2D and 3D-QSAR analyses were performed on a series of 32 furanone derivatives to correlate their structures with cyclooxygenase-2 (COX-2) inhibitory activity. researchgate.net The resulting models demonstrated strong predictive power. researchgate.net

The 2D-QSAR model showed a high correlation coefficient (r² = 0.840) and cross-validated correlation coefficient (q² = 0.773), indicating its robustness. researchgate.net This model identified that descriptors such as the retention index for six-membered rings and the polar surface area play a significant role in COX-2 inhibition. researchgate.net A 3D-QSAR model using the k-Nearest Neighbor Molecular Field Analysis (kNN MFA) technique also showed high predictive ability (q² = 0.7031), further confirming the reliability of the predictions. researchgate.net Such validated models are useful for designing more potent furanone-based COX-2 inhibitors. researchgate.netsrce.hr

| QSAR Model Type | Statistical Parameter | Value | Significance |

|---|---|---|---|

| 2D-QSAR | Correlation Coefficient (r²) | 0.840 | Indicates a strong correlation between descriptors and activity. |

| Cross-validated Coefficient (q²) | 0.773 | Demonstrates the model's predictive power and robustness. | |

| 3D-QSAR (kNN MFA) | Correlation Coefficient (r²) | 0.7622 | Shows good internal model fitting. |

| Cross-validated Coefficient (q²) | 0.7031 | Indicates good predictive ability for new compounds. | |

| 3D-QSAR (CoMFA) | Cross-validated Coefficient (R²cv) | 0.664 | Shows good internal predictive relevance. |

| Non-cross-validated Coefficient (R²) | 0.916 | Indicates a very strong correlation for the training set. |

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that correlates the biological activity of molecules with their 3D steric and electrostatic properties. srce.hrnih.gov This method is valuable for understanding how the shape and electronic character of a molecule influence its interaction with a biological receptor. nih.gov While CoMFA is widely used for predicting binding affinities, its principles can also be applied to predict sensory properties like olfactory perception, which is fundamentally based on interactions with specific odorant receptors.

Predicting the smell of a molecule from its structure is a significant challenge in chemistry. escholarship.org While specific CoMFA studies on the olfactory perception of 2,5-Dimethyl-4-ethoxy-3(2H)-furanone are not prominent in the literature, the field relies heavily on linking molecular features to receptor activation. For related furanones, such as Furaneol (B68789), specific odorant receptors have been identified; for example, the receptor OR5M3 was found to be specifically activated by Furaneol. nih.gov The identification of such receptors is the first step toward building predictive models like CoMFA. Once a receptor is known, its interaction field can be modeled to predict how structurally similar molecules, like 2,5-Dimethyl-4-ethoxy-3(2H)-furanone, might bind and elicit a specific odor perception.

Quantum Chemical Calculations to Investigate Furanone Reactivity and Stability

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic structure of molecules from first principles. ajchem-b.comrsc.org These methods can calculate a wide range of molecular properties, including orbital energies, charge distribution, and bond energies. Such calculations provide fundamental insights into the chemical reactivity and stability of compounds like 2,5-Dimethyl-4-ethoxy-3(2H)-furanone without the need for experimental data. ajchem-b.comacs.org

Computational studies on furanone and its derivatives have explored their electronic properties to understand their reactivity. ajchem-b.com Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity. ajchem-b.com Other calculated properties include ionization potential, electron affinity, hardness, and softness, which collectively provide a detailed profile of the molecule's electronic behavior and potential for participating in chemical reactions. ajchem-b.com

Future Research Trajectories and Interdisciplinary Perspectives on 2,5 Dimethyl 4 Ethoxy 3 2h Furanone

Elucidation of Undiscovered Biosynthetic and Degradation Pathways Specific to 2,5-Dimethyl-4-ethoxy-3(2H)-furanone

A significant gap in our understanding of 2,5-Dimethyl-4-ethoxy-3(2H)-furanone lies in its precise biosynthetic origins. Extensive research has successfully detailed the formation of its crucial precursor, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), also known as Furaneol (B68789)®. In plants like strawberries, HDMF is synthesized from D-fructose-1,6-diphosphate in a ripening-induced enzymatic step catalyzed by an enone oxidoreductase. nih.govresearchgate.net HDMF is also a well-known product of the Maillard reaction during the thermal processing of food. nih.govresearchgate.net

The biosynthetic step that converts HDMF to its ethoxy derivative has not yet been characterized. It is hypothesized to be an enzymatic process analogous to the formation of its corresponding methyl ether, 2,5-dimethyl-4-methoxy-3(2H)-furanone (DMMF or mesifurane). In strawberries, an O-methyltransferase (FaOMT) has been identified that uses S-adenosyl-L-methionine (SAM) as a methyl group donor to convert HDMF to DMMF. nih.govnih.gov Future research must focus on identifying and characterizing a putative O-ethyltransferase that would utilize a donor like S-adenosyl-L-ethionine (an ethyl analog of SAM) or another ethyl donor to catalyze the ethylation of the 4-hydroxy group of HDMF.

Key Research Questions:

Does an O-ethyltransferase specific to HDMF exist in plants or microorganisms?

What is the native ethyl donor for this biotransformation?

Are there alternative, non-enzymatic pathways for the formation of the ethoxy group in specific food matrices?

Furthermore, the degradation pathways of 2,5-Dimethyl-4-ethoxy-3(2H)-furanone in biological systems and food matrices are unknown. Understanding its metabolic fate is crucial for assessing its stability, bioavailability, and potential physiological impacts. Research should investigate its breakdown products and the enzymes involved, which could include hydrolases, oxidoreductases, or conjugating enzymes like glucosyltransferases that might target it for detoxification and excretion. nih.govfemaflavor.org

Development of Advanced Analytical Platforms for Comprehensive Furanone Profiling in Complex Matrices

The analysis of furanones in complex matrices such as food, beverages, and biological fluids presents considerable challenges due to their polarity, reactivity, and often low concentrations. Current methods predominantly rely on gas chromatography-mass spectrometry (GC-MS), often coupled with headspace solid-phase microextraction (HS-SPME). nih.gov While effective, these methods can be limited in their ability to provide a complete profile of all furanone derivatives, including less volatile or glycosidically bound forms.

Future research should focus on developing more advanced, high-throughput analytical platforms. This includes the refinement of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, which are better suited for analyzing polar and non-volatile derivatives without extensive sample preparation that can introduce artifacts. The development of novel stationary phases and ionization techniques could significantly improve sensitivity and selectivity.

Moreover, the application of ambient mass spectrometry techniques, which allow for the rapid and direct analysis of samples with minimal preparation, holds promise for real-time monitoring of furanone formation during food processing or fermentation. numberanalytics.com Creating comprehensive "furanone profiles" will enable a more holistic understanding of how these compounds contribute to the sensory properties of food and their behavior in biological systems.

Future Analytical Developments:

| Technology | Application Area | Potential Advantage |

|---|---|---|

| LC-MS/MS | Analysis of polar and glycosylated furanones in fruit and biological fluids. | Higher sensitivity for non-volatile derivatives; reduced sample degradation. |

| Ambient MS | Real-time monitoring of food processing and fermentation. | Rapid analysis with minimal sample preparation. |

| Metabolomics Platforms | Comprehensive profiling of all furanone-related compounds in a sample. | Unbiased detection of known and unknown derivatives and metabolites. |

Exploration of Novel Biological Activities and Mechanistic Insights for Ethoxy-Substituted Furanones

Beyond its role as a flavor compound, the biological activity of 2,5-Dimethyl-4-ethoxy-3(2H)-furanone is a completely unexplored frontier. However, the broader furanone class of compounds exhibits a remarkable range of pharmacological activities, suggesting that ethoxy-substituted variants may also possess significant bioactivity. benthamscience.comresearchgate.netnih.gov

Halogenated furanones, famously produced by the marine alga Delisea pulchra, are potent inhibitors of bacterial quorum sensing (QS), a cell-to-cell communication system that regulates virulence and biofilm formation. nih.govnih.gov Synthetic furanone derivatives have been shown to interfere with QS in pathogenic bacteria like Pseudomonas aeruginosa, enhancing their clearance by the immune system. nih.gov Other furanone derivatives have demonstrated significant antimicrobial, anti-inflammatory, antioxidant, and even anti-cataract effects. mdpi.comnih.govontosight.ai

Future interdisciplinary research, bridging organic chemistry and microbiology, should systematically screen 2,5-Dimethyl-4-ethoxy-3(2H)-furanone and other alkoxy-substituted furanones for similar activities. Mechanistic studies could employ molecular docking to investigate interactions with bacterial QS receptors or key inflammatory enzymes. The ethoxy group may alter the compound's lipophilicity and steric properties, potentially leading to novel target specificities or enhanced potency compared to its hydroxy or methoxy (B1213986) counterparts.

Sustainable and Green Chemistry Approaches for Furanone Synthesis

The industrial synthesis of flavor compounds is increasingly driven by the need for sustainable and environmentally friendly processes. Current chemical syntheses of furanones can involve costly materials and harsh reaction conditions. cnif.cn Future research must prioritize the development of green chemistry approaches for the synthesis of 2,5-Dimethyl-4-ethoxy-3(2H)-furanone.

This includes the use of biocatalysis, where whole cells or isolated enzymes are used to perform specific reaction steps with high selectivity under mild conditions. For instance, the enzymatic reduction and ethylation steps could be combined in a one-pot reaction using engineered microorganisms. Another avenue is the use of renewable starting materials derived from biomass. Since the furanone backbone can be derived from sugars, developing efficient fermentation and biocatalytic conversion pathways from lignocellulosic feedstocks represents a key goal for sustainable production. mdpi.com

Green Synthesis Strategies:

Biocatalysis: Employing isolated enzymes (e.g., oxidoreductases, ethyltransferases) or whole-cell systems for synthesis.

Renewable Feedstocks: Utilizing sugars from agricultural waste to produce the furanone core structure.

Solvent Minimization: Designing reaction pathways in aqueous media or solvent-free conditions to reduce environmental impact.

Integration of Multi-Omics Data to Understand Furanone's Systemic Impact

To achieve a holistic understanding of how 2,5-Dimethyl-4-ethoxy-3(2H)-furanone interacts with biological systems, a systems biology approach is necessary. The integration of multiple "omics" datasets—genomics, transcriptomics, proteomics, and metabolomics—can reveal the systemic impact of furanone exposure on an organism. nih.govfwlaboratory.orgresearchgate.net

For example, treating a model organism (e.g., yeast, human cell lines) with the furanone and subsequently analyzing changes across these molecular layers could uncover its mechanism of action. Transcriptomics (RNA-seq) might reveal the upregulation of detoxification pathways, while proteomics could identify specific protein targets. Metabolomics could track the compound's degradation and its effect on endogenous metabolic networks. numberanalytics.com

This multi-omics approach could be particularly powerful for investigating potential therapeutic effects or toxicological profiles. By constructing comprehensive models of cellular responses, researchers can move beyond a single-target view to understand the network-level perturbations caused by ethoxy-substituted furanones, providing a foundation for applications in medicine and food safety. nih.gov

Engineering of Biological Systems for Enhanced Furanone Production or Biotransformation

The production of natural flavor compounds through microbial fermentation is a highly attractive alternative to chemical synthesis. mdpi.comnih.gov Metabolic engineering offers a powerful toolkit to design and optimize microorganisms (such as Saccharomyces cerevisiae or Escherichia coli) for the high-level production of 2,5-Dimethyl-4-ethoxy-3(2H)-furanone. frontiersin.orgresearchgate.net

A future bio-production strategy would involve a multi-step engineering process. First, the known biosynthetic pathway for the HDMF precursor would be introduced into a suitable microbial host. This has been achieved for other complex natural products. frontiersin.org Second, a gene encoding a putative O-ethyltransferase, identified through genomic screening or protein engineering, would be co-expressed. Finally, the host's metabolism would be optimized to enhance the flux of carbon towards the precursor D-fructose-1,6-diphosphate and to ensure a sufficient supply of the ethyl donor.

Such engineered biological systems could provide a sustainable and cost-effective source of "natural" 2,5-Dimethyl-4-ethoxy-3(2H)-furanone, meeting the growing consumer demand for clean-label ingredients. Furthermore, engineered microbes could be developed for specific biotransformation tasks, such as converting furanone byproducts in food waste into valuable flavor molecules.

Q & A

Q. What are the primary synthetic routes for 2,5-dimethyl-4-ethoxy-3(2H)-furanone, and how do they compare in efficiency?

The compound is typically synthesized via etherification of its hydroxylated analogue, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), using ethoxylating agents like ethyl iodide or ethanol under acidic or basic conditions. A key method involves Maillard reaction pathways with pentose sugars (e.g., rhamnose) and amino acids, where ethoxylation occurs post-formation of HDMF . Comparative studies show enzymatic routes (e.g., using Fragaria x ananassa enone oxidoreductase) yield higher stereochemical purity, while chemical synthesis (e.g., Maillard reactions) offers scalability but requires optimization of parameters like pH and precursor ratios to minimize side products .

Q. How can solubility and stability of 2,5-dimethyl-4-ethoxy-3(2H)-furanone be experimentally determined for formulation studies?

Solubility in polar solvents (e.g., water, ethanol) is assessed via gravimetric analysis or UV-Vis spectroscopy under controlled temperatures (e.g., 25–100°C). Stability studies involve accelerated degradation tests (e.g., 40°C/75% relative humidity) with HPLC or GC-MS monitoring. For example, HDMF (a structural analogue) shows solubility of 1.136 g/cm³ in water at 25°C, while ethoxylation improves lipid solubility . Phosphate buffers are avoided due to catalytic degradation effects .

Q. What analytical techniques are recommended for quantifying 2,5-dimethyl-4-ethoxy-3(2H)-furanone in complex matrices?

- GC-MS : Effective for volatile quantification after solid-phase microextraction (SPME), with detection limits <1 ppb in food matrices .

- HPLC-DAD/UV : Suitable for non-volatile derivatives; use C18 columns with acetonitrile/water mobile phases .

- Capillary Electrophoresis (CE) : Resolves enantiomers using chiral additives like β-cyclodextrin, critical for studying stereochemical impacts on flavor profiles .

Advanced Research Questions

Q. How do reaction parameters (pH, precursor ratios, solvent systems) influence the yield of 2,5-dimethyl-4-ethoxy-3(2H)-furanone in Maillard reactions?

A fractional factorial design (e.g., 3-level parameters) reveals:

- Phosphate concentration has the strongest positive correlation with yield (up to 40 mol% from rhamnose) due to its catalytic role in enolization .

- pH 7–9 maximizes nucleophilic ethoxylation, while acidic conditions favor hydrolysis .

- Rhamnose:lysine molar ratios >2:1 reduce competing Strecker degradation, directing intermediates toward furanone formation .

Q. What strategies resolve contradictory data on thermal degradation pathways of 2,5-dimethyl-4-ethoxy-3(2H)-furanone?

Conflicting reports on degradation products (e.g., methylglyoxal vs. diacetyl) arise from varying experimental conditions. To reconcile discrepancies:

- Use isotopic labeling (e.g., deuterated ethoxy groups) with GC-MS to track fragmentation patterns .

- Conduct time-resolved FTIR to identify transient intermediates under controlled atmospheres (e.g., nitrogen vs. oxygen) .

- Compare activation energies via Arrhenius plots from differential scanning calorimetry (DSC) .

Q. How can enzymatic biosynthesis of 2,5-dimethyl-4-ethoxy-3(2H)-furanone be optimized for industrial-scale production?

- Enzyme engineering : Modify Fragaria x ananassa enone oxidoreductase (FaEO) for higher ethoxylation specificity via site-directed mutagenesis (e.g., residues near the NADPH-binding pocket) .